3-Chlorophenylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCUBWWPGYHEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173338 | |
| Record name | 3-Chlorophenylurea | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1967-27-7 | |
| Record name | 3-Chlorophenylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1967-27-7 | |
| Source | DTP/NCI | |
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| Record name | 3-Chlorophenylurea | |
| Source | EPA DSSTox | |
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| Record name | 3-Chlorophenylurea | |
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| Record name | 3-Chlorophenylurea | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Contextual Significance of Urea Derivatives in Advanced Organic Chemistry
Urea (B33335) derivatives are a pivotal class of organic compounds characterized by the presence of a urea functional group. Their significance in organic chemistry stems from their versatile applications and the diverse synthetic methodologies developed for their preparation. nih.gov The urea moiety's ability to form multiple stable hydrogen bonds is crucial for interactions with biological targets, making these compounds prominent in medicinal chemistry. nih.gov
The synthesis of urea derivatives is a well-established area of organic chemistry. Traditional methods often involve the use of hazardous reagents like phosgene or isocyanates. nih.govtandfonline.com The reaction of an amine with phosgene or a phosgene equivalent (such as triphosgene) typically proceeds through an isocyanate intermediate, which then reacts with another amine to form the urea structure. nih.gov However, due to the toxicity of these reagents, significant research has been dedicated to developing safer and more environmentally friendly alternatives. nih.gov
Modern synthetic strategies have expanded to include a variety of approaches that avoid hazardous materials. These include metal-free methods utilizing CO2 as a C1 building block, reactions involving carbamates, and the use of coupling mediators like hypervalent iodine reagents. mdpi.com Rearrangement reactions also provide key pathways to urea synthesis; these include the Curtius, Hofmann, and Lossen rearrangements, which all proceed through an isocyanate intermediate that can be trapped by an amine. organic-chemistry.org Catalytic methods, including palladium-catalyzed carbonylations and ruthenium-catalyzed reactions, have further broadened the synthetic toolkit. organic-chemistry.org
The applications of urea derivatives are extensive, ranging from pharmaceuticals and agrochemicals (including herbicides and pesticides) to resins and dyes. nih.govtandfonline.com Their structural features are integral to numerous clinically approved drugs and are frequently incorporated into new drug designs to modulate potency and improve pharmacokinetic properties. nih.gov
Table 1: Selected Synthetic Methodologies for Urea Derivatives
| Method | Key Reagents/Intermediates | General Description |
|---|---|---|
| Phosgene-Based Synthesis | Phosgene (COCl2), Triphosgene, Amines | A traditional method where an amine reacts with phosgene to form an isocyanate, which then reacts with a second amine. nih.govtandfonline.com |
| Isocyanate Addition | Isocyanates, Amines | A direct reaction where an isocyanate is treated with an amine to form an unsymmetrical urea. acs.org |
| Rearrangement Reactions | Acyl azides (Curtius), Amides (Hofmann), Hydroxamic acids (Lossen) | These reactions generate an isocyanate intermediate in situ, which is then trapped by an amine. organic-chemistry.org |
| Carbon Dioxide (CO2) Utilization | CO2, Amines, Dehydrating agents | A "green chemistry" approach using CO2 as a carbonyl source to react with amines, often under catalytic conditions. rsc.org |
| Catalytic Carbonylation | Carbon Monoxide (CO), Amines, Azides, Metal catalysts (e.g., Palladium) | Transition metal catalysts are used to facilitate the insertion of a carbonyl group to form the urea linkage from various precursors. organic-chemistry.org |
| Carbamate (B1207046)/Carbonate Chemistry | Carbamates, Carbonates (e.g., N,N'-Carbonyldiimidazole), Amines | Safer alternatives to phosgene that act as carbonylating agents in reactions with amines. nih.govtandfonline.com |
Historical Development and Evolution of Research on Chlorophenylurea Compounds
The history of chlorophenylurea compounds is closely linked to the rapid expansion of the agrochemical industry following World War II. researchgate.net Research into substituted ureas for biological activity began shortly after the war, leading to the discovery of their potent herbicidal properties. researchgate.netcal-ipc.org
Phenyl-substituted ureas, including chlorinated variants, were first discovered as herbicides in 1951. cal-ipc.org Compounds like Monuron (B1676734) (3-(p-chlorophenyl)-1,1-dimethylurea) and Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea) became some of the most important and widely used herbicides. cal-ipc.orgresearchgate.net The primary mechanism of action for these herbicides is the inhibition of photosynthesis at the Photosystem II (PSII) level. researchgate.net This discovery solidified the importance of the chlorophenylurea scaffold in agricultural science and drove further research into related structures for weed control.
As research evolved, the focus expanded beyond herbicidal activity. Scientists began investigating the environmental fate, metabolism, and photochemical properties of these compounds. For instance, studies from the 1970s explored the photochemistry of compounds like 1-(4-Chlorophenyl)-3-(2,6-dihalobenzoyl)ureas. Furthermore, it was discovered that compounds such as 4-chlorophenylurea are environmental transformation products of other pesticides, like the insecticide Diflubenzuron, which spurred research into their environmental persistence and degradation pathways. nih.gov In more recent decades, the unique structural and electronic properties of chlorophenylureas have led to their exploration in medicinal chemistry and materials science, marking a significant evolution from their initial agricultural applications.
Table 2: Timeline of Key Research Developments in Chlorophenylurea Compounds
| Time Period | Key Research Focus/Development | Significance |
|---|---|---|
| Late 1940s - Early 1950s | Discovery and development of substituted phenylureas as herbicides. researchgate.netcal-ipc.org | Established the chlorophenylurea structure as a potent herbicide, leading to commercial products like Monuron and Diuron. |
| 1960s - 1970s | Investigation into the mechanism of action (Photosystem II inhibition) and environmental properties. researchgate.net | Provided a scientific understanding of their biological activity and initiated studies on their environmental impact. |
| 1980s - 1990s | Studies on the biodegradation and metabolic pathways of phenylurea herbicides in soil and microorganisms. nih.gov | Shifted focus to the environmental fate and potential for bioremediation of contaminated sites. |
| 2000s - Present | Exploration of chlorophenylurea derivatives in medicinal chemistry, for example, as enzyme inhibitors or receptor modulators. nih.govnih.gov | Repurposing of the chlorophenylurea scaffold as a building block for developing new therapeutic agents. |
Current Research Frontiers and Emerging Scholarly Interests in 3 Chlorophenyl Urea
Fundamental Synthetic Approaches for (3-Chlorophenyl)urea Core Structure
The construction of the fundamental (3-chlorophenyl)urea scaffold relies on several key chemical transformations. These methods primarily involve the formation of the urea (B33335) linkage (-NH-C(O)-NH-) from appropriate aniline (B41778) and carbonyl precursors.
The reaction between an isocyanate and an amine is one of the most direct and widely utilized methods for synthesizing substituted ureas. acs.orgcommonorganicchemistry.com This approach involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the isocyanate group. researchgate.net For the synthesis of the parent (3-chlorophenyl)urea, this can be achieved in two ways:
Reaction of 3-chlorophenyl isocyanate with ammonia: This is a straightforward method where 3-chlorophenyl isocyanate is treated with ammonia.
Reaction of 3-chloroaniline with an isocyanate source: A common laboratory-scale method involves treating 3-chloroaniline with an isocyanate equivalent, such as potassium isocyanate, often in an aqueous or mixed solvent system. rsc.orgresearchgate.net
This reaction is typically efficient, proceeding at room temperature in suitable solvents like THF or DMF, and does not require a base. commonorganicchemistry.com The high reactivity of the isocyanate intermediate ensures good yields and purity of the resulting urea product. nih.govbeilstein-journals.org The process can be scaled for larger production volumes and is adaptable for creating a wide array of derivatives by simply changing the amine component. rsc.orgasianpubs.org
Table 1: Examples of Nucleophilic Addition for Urea Synthesis
| Amine Reactant | Isocyanate/Carbonyl Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Chloroaniline | Potassium Isocyanate | Water, Room Temp. | (3-Chlorophenyl)urea | Good to Excellent | rsc.org |
| Benzylamine | Phenyl Isocyanate | THF, Room Temp. | 1-Benzyl-3-phenylurea | Good | acs.orgcommonorganicchemistry.com |
| Aniline | Triphosgene, then Amine | Dichloromethane, Reflux | Diaryl Urea | - | asianpubs.org |
| Various Amines | 3-Substituted Dioxazolones | Methanol (B129727), NaOAc | Unsymmetrical Arylureas | High | researchgate.net |
An alternative to using pre-formed isocyanates involves the condensation of an aniline derivative, such as 3-chloroaniline, with a carbonyl source. Historically, highly toxic reagents like phosgene were used. rsc.orgnih.gov However, due to safety and environmental concerns, safer phosgene substitutes are now predominantly employed. nih.govresearchgate.net
Common carbonylating agents include:
Triphosgene (bis(trichloromethyl)carbonate): A stable, crystalline solid that serves as a safer alternative to gaseous phosgene. nih.govasianpubs.org It reacts with the aniline derivative to generate the isocyanate in situ, which is then trapped by another amine. nih.gov
N,N'-Carbonyldiimidazole (CDI): A widely used, crystalline, and safer reagent that activates the amine to form an intermediate that readily reacts with another amine to yield the urea. commonorganicchemistry.comnih.govacs.org This method avoids chlorinated byproducts. nih.gov
Carbonates: Reagents like dimethyl carbonate can be used in phosgene-free routes, though they may be more expensive. rsc.org Phenyl carbamates can also act as intermediates for preparing N,N'-substituted ureas. google.com
Urea: In some cases, urea itself can serve as a carbonyl source, reacting with amines under specific catalytic conditions to form N-substituted ureas. organic-chemistry.org
These condensation reactions offer versatility but may require careful control of reaction conditions to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com
Modern synthetic chemistry emphasizes the development of "green" methodologies that minimize waste and avoid hazardous substances. rsc.org Several such protocols have been developed for urea synthesis.
Aqueous Synthesis: Conducting the reaction of amines with potassium isocyanate in water as the sole solvent is a simple, mild, and efficient method. This approach often allows for easy product isolation via filtration, avoiding the need for silica gel chromatography and toxic organic solvents. rsc.org
Carbon Dioxide (CO2) as a Carbonyl Source: Utilizing CO2, an abundant, non-toxic, and renewable C1 source, is a highly attractive green alternative. rsc.org The direct synthesis of substituted ureas from amines and CO2 can be catalyzed by various systems, including ionic liquids, often under solvent-free conditions. rsc.orgrsc.orgresearchgate.net While this is a reversible reaction, the addition of dehydrating agents or specific catalysts can drive it towards the product, with water being the only byproduct. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields. nih.gov Protocols for synthesizing N-substituted ureas via the reaction of potassium cyanate with amines in water under microwave irradiation have been successfully developed. nih.gov Solventless, microwave-assisted syntheses over solid supports like MgO have also been reported. nih.gov
These environmentally benign methods are crucial for sustainable industrial development, particularly for high-production-volume chemicals like urea derivatives. rsc.org
Synthesis of Substituted (3-Chlorophenyl)urea Derivatives and Hybrid Scaffolds
Building upon the core (3-chlorophenyl)urea structure, a vast number of derivatives can be created by introducing substituents on the urea nitrogen atoms or by modifying the phenyl ring. These derivatives are often synthesized to explore structure-activity relationships in medicinal chemistry.
The most common strategy for creating derivatives is to react 3-chlorophenyl isocyanate with a diverse range of primary or secondary amines. This nucleophilic addition reaction is robust and allows for the straightforward introduction of various functional groups.
By selecting different amines, a wide variety of substituents can be incorporated:
Aliphatic Chains: Using primary or secondary alkylamines results in N-alkyl-N'-(3-chlorophenyl)ureas.
Aromatic Rings: Reacting 3-chlorophenyl isocyanate with other anilines or aromatic amines yields N,N'-diarylurea derivatives. asianpubs.org
This modular approach is highly effective for generating libraries of compounds for screening purposes. For instance, the reaction of 3-chlorophenyl isocyanate with phenethyl amine leads to the formation of 3-(3-chlorophenyl)-1-(phenethyl)urea analogues. This method is central to creating hybrid molecules that combine structural features from different parent compounds. acs.org
Table 2: Synthesis of N-Substituted (3-Chlorophenyl)urea Derivatives
| 3-Chlorophenyl Precursor | Amine Reactant | Product | Reference |
|---|---|---|---|
| 3-Chlorophenyl Isocyanate | Phenethylamine | 1-(3-Chlorophenyl)-3-phenethylurea | acs.org |
| 3-Chlorophenyl Isocyanate | 4-Bromophenylamine | 1-(4-bromophenyl)-3-(3-chlorophenyl)urea | uni.lu |
| 3-Chloroaniline | 4-Fluorophenyl Isocyanate | N-(3-Chlorophenyl)-N'-(4-fluorophenyl)urea | cymitquimica.com |
| 3-Chlorophenyl Isocyanate | Various Amines | Library of N-aryl-N'-alkyl/aryl ureas | asianpubs.org |
Direct modification of the phenyl ring of a pre-formed (3-chlorophenyl)urea presents a different synthetic challenge. The urea moiety's directing effects influence the regioselectivity of electrophilic aromatic substitution reactions. Recently, novel methods have been developed for the regioselective halogenation of N-aryl ureas.
One innovative protocol involves an ortho-regioselective oxidative halodeboronation. nih.gov This two-step process includes:
Borylation: The N-aryl urea is first treated with a boron reagent, such as boron tribromide (BBr3), which directs borylation to the ortho position of the phenyl ring.
Halogenation: The resulting boronic acid intermediate is then subjected to oxidative halodeboronation using a halogen source (e.g., N-iodosuccinimide for iodination or tetrabutylammonium bromide for bromination) to install the halogen atom specifically at the ortho position. nih.gov
This method provides a powerful tool for late-stage functionalization, allowing for the precise installation of halogen atoms on complex urea derivatives, which is valuable for creating motifs found in many biologically active compounds. nih.gov
One-Pot Multicomponent Reactions for Urea Synthesis
One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. nih.govekb.eg In the context of urea synthesis, MCRs offer a streamlined alternative to traditional multi-step procedures. A common approach involves the reaction of an aldehyde, a β-ketoester, and a urea or thiourea derivative in what is known as the Biginelli reaction to produce dihydropyrimidinones, which are structurally related to ureas. nih.gov While not a direct synthesis of (3-Chlorophenyl)urea, this methodology highlights the potential of MCRs in creating complex urea-containing scaffolds.
For the direct synthesis of N-aryl ureas, one-pot procedures often involve the in-situ generation of an isocyanate intermediate followed by its reaction with an amine. For instance, a facile one-pot, three-component approach can be employed for the synthesis of substituted dihydropyrimidinone derivatives by reacting a substituted aldehyde, methyl acetoacetate, and urea at room temperature in the presence of a biocatalyst. nih.gov This approach underscores the trend towards more environmentally benign and efficient synthetic routes.
The key advantages of one-pot MCRs include reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures, making them highly attractive for the large-scale synthesis of (3-Chlorophenyl)urea and its analogs.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The optimization of reaction parameters is a critical aspect of chemical process development, aiming to maximize product yield and selectivity while minimizing costs and environmental impact. For the synthesis of (3-Chlorophenyl)urea and its analogs, several parameters, including temperature, pressure, and reaction time, play a pivotal role.
Pressure: In industrial urea synthesis, pressure is a crucial parameter, typically ranging from 120 to 360 kg/cm ². google.com Elevated pressures are necessary to maintain the reactants in the liquid phase at the required reaction temperatures and to favor the equilibrium towards urea formation. ureaknowhow.com The interplay between temperature and pressure is critical; an increase in temperature necessitates a corresponding increase in pressure to maintain the reaction mixture in the desired phase. ureaknowhow.com
Reaction Time: The duration of the reaction is another key factor that affects the yield of the final product. A longer reaction time generally leads to a higher conversion of reactants. However, prolonged reaction times can also promote the formation of undesirable byproducts. researchgate.net Therefore, it is essential to determine the optimal reaction time that maximizes the yield of the desired product. The progress of the reaction can be monitored over time to identify the point at which the maximum yield is achieved, beyond which the yield may start to decrease due to product degradation or side reactions. researchgate.netresearchgate.net
The following table illustrates the impact of varying reaction parameters on the yield of a generic aryl urea synthesis, showcasing the importance of optimization.
| Parameter | Value 1 | Yield (%) | Value 2 | Yield (%) |
| Temperature (°C) | 100 | 75 | 150 | 90 |
| Pressure (atm) | 10 | 60 | 20 | 85 |
| Reaction Time (h) | 2 | 65 | 4 | 88 |
This is a representative table illustrating general trends. Actual values for the synthesis of (3-Chlorophenyl)urea may vary.
Catalytic systems play a fundamental role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thus enhancing reaction rates and selectivity. In the synthesis of (3-Chlorophenyl)urea and its analogs, various catalytic systems have been employed to facilitate the formation of the urea bond.
Palladium-based catalysts are widely used for the synthesis of aryl ureas through cross-coupling reactions. These reactions typically involve the coupling of an aryl halide (e.g., 3-chloroaniline derivative) with a source of the urea moiety. Ruthenium-based catalysts have also shown high efficiency in the hydrogenation of urea derivatives. researchgate.netresearchgate.net The choice of catalyst and ligands is crucial for achieving high yields and selectivity, and can be tuned to favor the formation of the desired product over potential side products.
Bimetallic catalysts, which consist of two different metal elements, often exhibit higher catalytic activity and selectivity compared to their single-metal counterparts due to synergistic effects. mdpi.com For instance, Pd-Cu bimetallic catalysts have been explored for urea electrosynthesis. mdpi.com The development of novel and more efficient catalytic systems, including those based on frustrated Lewis acid-base pairs and heterostructures, is an active area of research aimed at improving the sustainability and efficiency of urea synthesis. mdpi.com
The table below provides examples of catalytic systems used in the synthesis of aryl ureas.
| Catalyst | Ligand | Reactants | Yield (%) |
| Pd(OAc)₂ | Xantphos | Aryl Bromide, Amine | 85 |
| RuCl₂(PPh₃)₃ | - | Aryl Isocyanate, Amine | 92 |
| CuI | N,N'-dimethylethylenediamine | Aryl Iodide, Amine | 78 |
This table presents examples of catalytic systems for aryl urea synthesis and the yields are illustrative.
The purification and isolation of synthetic intermediates are critical steps to ensure the purity of the final product. In the synthesis of (3-Chlorophenyl)urea, various intermediates may be formed that require purification before proceeding to the next reaction step.
Column Chromatography: A widely used technique for the purification of organic compounds is column chromatography. This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) as they are eluted with a mobile phase (a solvent or mixture of solvents). For intermediates in aryl urea synthesis, low-pressure column chromatography with a C18 column can be an effective purification method. nih.gov
Crystallization: Recrystallization is another common and powerful technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of pure crystals of the desired compound while impurities remain in the solution.
Extraction: Liquid-liquid extraction is often used to separate the desired product from a reaction mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.
The purity of the isolated intermediates is often assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can provide quantitative information about the purity of the sample. nih.gov The choice of purification technique depends on the physical and chemical properties of the intermediate and the impurities present.
Reaction Pathways and Transformation Mechanisms
The reactivity of (3-Chlorophenyl)urea is dictated by the functional groups present: the urea moiety and the substituted chlorophenyl ring. These groups provide sites for nucleophilic and electrophilic interactions, as well as redox chemistry.
The urea functional group possesses a dual nature. While the carbonyl carbon is electrophilic, the nitrogen atoms have lone pairs of electrons, rendering them nucleophilic. The nucleophilicity of the urea nitrogens is generally considered weak due to the resonance delocalization of the lone pairs into the adjacent carbonyl group. nih.gov Despite this, they can react with strong electrophiles.
The reactivity can be significantly enhanced by deprotonation. The formation of a urea anion creates a much more potent nucleophilic species that can participate in reactions such as nucleophilic aromatic substitution of hydrogen (SNH) on electron-deficient aromatic systems. semanticscholar.org In such reactions, the urea anion can act as a nucleophile and a base. semanticscholar.org The reaction of amines with isocyanates, such as 1-chloro-3-isocyanatobenzene, is a common method for forming unsymmetrically substituted ureas like (3-Chlorophenyl)urea, highlighting the nucleophilic character of the amine attacking the electrophilic isocyanate carbon. nih.govnih.gov
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-electron system of the benzene (B151609) ring. libretexts.org The reaction proceeds through a two-step mechanism involving the formation of a high-energy carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgmasterorganicchemistry.com The rate and regioselectivity of the substitution are governed by the substituents already present on the ring.
In (3-Chlorophenyl)urea, the chlorophenyl ring has two substituents:
Chloro Group (-Cl): This group is deactivating due to its inductive electron-withdrawing effect, which destabilizes the arenium ion intermediate. However, it is an ortho, para-director because the lone pairs on the chlorine atom can donate electron density through resonance to stabilize the positive charge in the ortho and para positions of the intermediate.
Urea Group (-NH-CO-NH₂): The nitrogen atom directly attached to the ring (-NH-) is a powerful activating group and an ortho, para-director. Its lone pair of electrons can be donated into the ring via resonance, which strongly stabilizes the arenium ion intermediate, particularly when the attack is at the ortho and para positions.
The activating effect of the amino part of the urea group is significantly stronger than the deactivating effect of the chlorine atom. Therefore, (3-Chlorophenyl)urea is expected to be activated towards electrophilic aromatic substitution compared to benzene, with incoming electrophiles being directed primarily to the positions ortho and para to the urea group. The available positions are C2, C4, and C6. The strong directing effect of the -NH group will favor substitution at the C2, C4, and C6 positions.
The urea moiety can undergo both oxidation and reduction under specific conditions.
Oxidation: The urea oxidation reaction (UOR) is a complex electrochemical process involving a six-electron transfer that converts urea into nitrogen and carbon dioxide. rsc.org This reaction is of interest for applications such as direct urea fuel cells and urea-assisted water splitting for hydrogen production. rsc.org The mechanism involves the adsorption of urea onto a catalyst surface, followed by a series of electron and proton transfer steps leading to the final products. rsc.org
Reduction: The catalytic hydrogenation of urea derivatives can lead to reduction products. researchgate.net Depending on the catalyst system and reaction conditions, the carbonyl group can be reduced. For instance, certain ruthenium-based catalysts can hydrogenate urea derivatives to N-formamides (a two-electron reduction) or further to N-monomethylamines and methanol (a six-electron reduction). researchgate.net These reactions may proceed through intermediates such as isocyanates, which are formed from the thermal decomposition of the urea derivative and are subsequently hydrogenated. researchgate.net
Thermochemical Analysis of Reactions Involving (3-Chlorophenyl)urea Derivatives
Thermochemical analysis provides quantitative data on the energy changes associated with chemical reactions, including the strength of chemical bonds and the stability of intermediates.
A study on the thermal decomposition of a related compound, N'-(3-chlorophenyl)-N,N-dimethylurea, provides thermochemical data for its dissociation into dimethylamine (B145610) and 1-chloro-3-isocyanatobenzene. The enthalpy of this dissociation reaction (ΔrH°) was determined to be 148.0 ± 1.8 kJ/mol, which corresponds to the breaking of the C-N bond between the carbonyl carbon and the dimethylamino group. nist.gov
Below is a table of typical average bond dissociation enthalpies for the types of chemical bonds found in (3-Chlorophenyl)urea.
| Bond Type | Representative Bond | Average Bond Dissociation Enthalpy (kJ/mol at 298 K) |
| Aromatic C-H | C₆H₅-H | 473 |
| Aromatic C-Cl | C₆H₅-Cl | 406 |
| Amide N-H | CH₃CONH-H | 444 |
| Amide C-N | CH₃CO-NH₂ | 385 |
| Carbonyl C=O | (CH₃)₂C=O | 749 |
| Aromatic C-N | C₆H₅-NH₂ | 430 |
Data compiled from various sources providing typical bond energy values. Actual values in (3-Chlorophenyl)urea may vary due to the specific chemical environment.
The energetic landscape of a reaction describes the potential energy of the system as it progresses from reactants to products, passing through transition states and intermediates.
For electrophilic aromatic substitution on the chlorophenyl ring of (3-Chlorophenyl)urea, the key intermediate is the arenium ion (sigma complex). masterorganicchemistry.com The formation of this intermediate is the rate-determining step of the reaction because it involves the disruption of the aromatic system, which corresponds to a significant energy barrier (activation energy). masterorganicchemistry.com
The reaction energy diagram for this process would show:
The initial energy level of the reactants, (3-Chlorophenyl)urea and the electrophile.
A first transition state, representing the energy maximum on the path to forming the arenium ion.
An energy well corresponding to the relatively high-energy arenium ion intermediate. The stability of this intermediate is crucial; electron-donating groups like the -NH- of the urea moiety stabilize this carbocation through resonance, thus lowering the activation energy and increasing the reaction rate.
A second, lower-energy transition state corresponding to the loss of a proton (H⁺) from the arenium ion.
The final, lower energy level of the products, where aromaticity has been restored. libretexts.org
Reactivity Studies with Specific Chemical Species and Biorelevant Reagents
The reactivity of (3-Chlorophenyl)urea is dictated by the functional groups present: the urea moiety and the chlorinated phenyl ring. The urea group contains nucleophilic nitrogen atoms with lone pairs of electrons and an electrophilic carbonyl carbon. masterorganicchemistry.combyjus.com The presence of the electron-withdrawing 3-chlorophenyl group modulates the electron density, particularly on the adjacent nitrogen atom, influencing its nucleophilicity.
Reactions can be broadly categorized into interactions with electrophiles and nucleophiles. Electrophiles, or electron-seeking species, will preferentially react with the electron-rich nitrogen or oxygen atoms of the urea group. masterorganicchemistry.comthedegreegap.com Conversely, nucleophiles, which are electron-rich reactants, can attack the electron-deficient carbonyl carbon. nih.gov The aromatic ring can undergo electrophilic aromatic substitution, though the chlorine atom and the urea group will influence the position and rate of substitution.
In the context of biorelevant reagents, the metabolism of phenylurea compounds often involves enzymatic transformations. Studies on analogous compounds, such as the plant growth regulator forchlorfenuron (B1673536) (1-(2-chloropyridin-4-yl)-3-phenylurea), show that biotransformation frequently occurs via hydroxylation of the phenyl ring. mdpi.com For instance, fungal-mediated biotransformation can introduce hydroxyl groups at various positions on the aromatic ring. mdpi.com Similarly, in vivo metabolism in mammals can lead to hydroxylated metabolites. nih.gov This suggests that a likely metabolic pathway for (3-Chlorophenyl)urea involves enzymatic hydroxylation of the phenyl ring, a common Phase I biotransformation reaction designed to increase water solubility and facilitate excretion. nih.gov
Investigations into Polymerization and Oligomerization Phenomena
While specific studies detailing the direct polymerization or oligomerization of (3-Chlorophenyl)urea are not extensively documented, the broader class of urea derivatives is integral to the synthesis of polyureas. Polyureas are typically synthesized through the reaction of isocyanates with amines. Therefore, polymeric derivatives related to (3-Chlorophenyl)urea would likely be formed from precursors such as 3-chlorophenyl isocyanate and suitable diamines.
The resulting polyureas are characterized by repeating urea linkages (-NH-CO-NH-) in the polymer backbone. The properties of these polymers are heavily influenced by the structure of the monomers. The inclusion of a chlorophenyl group would impact characteristics such as thermal stability, solubility, and mechanical properties.
Formation and Characterization of Coordination Polymers with Metal Ions
Substituted phenylureas and their thio-analogs (thioureas) are versatile ligands capable of forming coordination polymers with a variety of metal ions. materialsciencejournal.orgnih.gov The urea moiety can coordinate to metal centers in a monodentate fashion, typically through the carbonyl oxygen atom, or occasionally through a nitrogen atom. ias.ac.inprimescholars.com Bidentate coordination, involving both oxygen and nitrogen, is also possible, leading to the formation of chelate rings. researchgate.net
Research has demonstrated the synthesis of coordination complexes with transition metals such as Copper(II), Nickel(II), Zinc(II), Cobalt(II), and Manganese(II). nih.gov The coordination geometry of the resulting complex—such as square planar, tetrahedral, or octahedral—is determined by the metal ion, its oxidation state, and the nature of the ligand. ias.ac.inresearchgate.net For example, studies on N-(2-substituted) phenyl ureas have shown the formation of various complexes with Cu(II), Ni(II), Zn(II), Co(II), and Mn(II). nih.gov Similarly, imidazol-2-ylidene-N′-phenylurea ligands have been used to synthesize six-fold coordinated, distorted octahedral nickel(II) complexes. ias.ac.in The incorporation of metal ions into a polyurea backbone can also generate coordination polyureas, where the metal ions act as cross-linking agents, significantly altering the material's properties. nih.gov
| Metal Ion | Ligand Type | Coordination Site(s) | Resulting Geometry | Reference |
|---|---|---|---|---|
| Ni(II) | Imidazol-2-ylidene-N′-phenylurea | Not Specified | Distorted Octahedral | ias.ac.in |
| Cu(II) | N-(2-substituted) phenyl urea | Not Specified | Not Specified | nih.gov |
| Zn(II) | N-(2-substituted) phenyl urea | Not Specified | Not Specified | nih.gov |
| Co(II) | N-phenyl-N'-[substituted phenyl] thiourea | Sulfur (thioamide) | Square Planar | materialsciencejournal.org |
| Mn(II) | Urea | Oxygen | Not Specified | primescholars.com |
| Pd(II) | N-Arylurea | Nitrogen (unsubstituted) | Not Specified | nih.gov |
Thermal Decomposition Kinetics of Polymeric Urea Derivatives
The thermal stability and decomposition kinetics of polymeric urea derivatives, such as polyureas and polyurethane-ureas, are critical for determining their service life and application limits at elevated temperatures. Thermogravimetric analysis (TGA) is the primary technique used to investigate this behavior, often at multiple heating rates to allow for kinetic analysis. researchgate.netccspublishing.org.cn
The thermal degradation of polyureas is a complex process that typically occurs in multiple stages. researchgate.netmdpi.com The first, lower-temperature stage is often associated with the degradation of the "hard" segments, which contain the urea or urethane (B1682113) linkages. This can involve depolycondensation or dissociation back to isocyanate and amine/alcohol precursors. researchgate.netresearchgate.net Subsequent, higher-temperature degradation stages typically involve the decomposition of the "soft" segments (e.g., polyether or polyester (B1180765) chains) and the carbonization of the residue. researchgate.net
To determine the kinetic parameters of decomposition, such as the activation energy (Ea) and the pre-exponential factor (A), isoconversional methods like the Flynn-Wall-Ozawa (FWO) and Kissinger methods are frequently employed. researchgate.netmdpi.comunibo.it These methods analyze the shift in decomposition temperature with different heating rates to calculate the activation energy as a function of the extent of conversion, providing insight into the complexity of the degradation mechanism. nih.gov For example, studies on polyurethane-ureas have identified three distinct degradation steps, with activation energies calculated for each stage using five different isoconversional methods. researchgate.net
| Decomposition Stage | Temperature Range (°C) | Apparent Activation Energy (Ea) (kJ·mol⁻¹) | Method | Reference |
|---|---|---|---|---|
| Stage 1 | ~250-350 | 144 - 148 | TG Method | ccspublishing.org.cn |
| Stage 2 | ~350-450 | 197 - 204 | TG Method | ccspublishing.org.cn |
| Stage 3 | ~450-550 | 203 - 205 | TG Method | ccspublishing.org.cn |
| MDI Trimer Stage 1 | Not Specified | 201 | Ozawa | researchgate.net |
| MDI Trimer Stage 2 | Not Specified | 260 | Ozawa | researchgate.net |
Advanced Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are invaluable tools for identifying the functional groups present in a molecule and confirming its structure. They involve the interaction of electromagnetic radiation with the sample, providing unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)
NMR spectroscopy, particularly proton NMR (¹H-NMR), is a powerful technique for determining the structure of organic compounds by providing detailed information about the hydrogen atoms within the molecule. For phenylurea compounds like 3-chlorophenylurea, ¹H-NMR can reveal characteristic signals for the urea (B33335) NH protons and the aromatic protons on the chlorophenyl ring. Analyzing the chemical shifts, splitting patterns, and integration of these signals allows for confirmation of the substitution pattern on the phenyl ring and the presence of the urea linkage. Studies on related chlorophenylurea compounds have utilized ¹H-NMR for structural confirmation. researchgate.net For instance, ¹H-NMR studies have been conducted on bis-ligands of p-chlorophenyl urea, with spectral assignments aiding in structural determination. researchgate.net The position of substituents on aromatic rings can be confirmed by examining the splitting patterns of the aromatic protons.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is widely used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies. specac.com, libretexts.org For this compound, key functional groups include the N-H bonds of the urea group, the C=O bond of the urea carbonyl, and the C-Cl bond on the phenyl ring. IR spectra of urea derivatives typically show characteristic stretching vibrations for the urea C=O bond in the region of 1640–1680 cm⁻¹ and for aromatic C-Cl bonds around 700 cm⁻¹. The N-H stretching vibrations of the urea group are also expected to appear in the IR spectrum. rasayanjournal.co.in, orgchemboulder.com Research on coordination polymers of sebacoyl bis-p-chlorophenyl urea has reported an infrared band at 3425 cm⁻¹ assigned to the stretching vibration of the NH-group and a sharp band at 1656 cm⁻¹ attributed to C=O stretching vibrations. rasayanjournal.co.in
Mass Spectrometry (MS, GC-MS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for identification and structural elucidation. Different ionization techniques and mass analyzers are coupled with separation methods like gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS) to analyze complex mixtures. acs.org, researchgate.net, researchgate.net
For this compound, MS can confirm its molecular weight by detecting the molecular ion peak. , savemyexams.com Fragmentation patterns generated in MS provide insights into the structural subunits of the molecule. The cleavage of bonds within the this compound structure under electron ionization (EI) or other ionization methods yields characteristic fragment ions. msu.edu, libretexts.org, uni-saarland.de Analyzing these fragments helps to confirm the presence of the chlorophenyl and urea moieties. LC-MS/MS is a highly sensitive technique often used for the identification and quantification of compounds, including pesticide residues and their metabolites, in various matrices. researchgate.net, researchgate.net Studies investigating the photodegradation products of related phenylurea compounds have utilized GC-MS and direct probe MS for product identification. acs.org LC-MS has also been employed in the analysis of diflubenzuron, a phenylurea insecticide, and its metabolites, one of which is 4-chlorophenyl urea, in biological samples. fao.org
UV-Visible Spectroscopy for Chromophore Characterization
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance. This technique is useful for identifying the presence of chromophores, which are structural features that absorb light in the UV-Vis region. vscht.cz, upi.edu, wikipedia.org, libretexts.org Aromatic rings, like the chlorophenyl group in this compound, are common chromophores and exhibit characteristic UV absorption bands. vscht.cz, msu.edu The position and intensity of these absorption bands can provide information about the electronic structure and conjugation within the molecule. UV-Vis spectroscopy can also be used for the quantitative determination of compounds that absorb in this region, based on the Beer-Lambert Law. wikipedia.org, libretexts.org While direct UV-Vis spectral data specifically for this compound were not extensively found, related phenylurea compounds containing aromatic rings are known to absorb UV light. acs.org UV-Vis spectroscopy is often coupled with HPLC for detection purposes. acs.org, capes.gov.br
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for separating this compound from other components in a mixture, which is often necessary for accurate characterization and quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a liquid mixture. jasco-global.com HPLC utilizes a mobile phase that carries the sample through a stationary phase, and components are separated based on their differential interactions with these phases. Various detection systems can be coupled with HPLC, including UV-Vis detectors, mass spectrometers (LC-MS), and diode-array detectors (LC-DAD). capes.gov.br, pensoft.net, chromatographyonline.com
HPLC is a suitable method for the analysis of this compound, particularly when dealing with complex samples. It allows for the separation of this compound from impurities, related compounds, or matrix components. pensoft.net, researchgate.net Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed for the analysis of moderately polar compounds like phenylureas. capes.gov.br, chromatographyonline.com The choice of mobile phase composition and stationary phase can be optimized to achieve adequate separation. capes.gov.br, researchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. For compounds that are not inherently volatile, such as ureas, derivatization is often necessary to enable GC analysis. This process involves chemically modifying the compound to increase its volatility and thermal stability. Common derivatization methods for GC include silylation or acetylation. restek.com. While GC is less common for large or complex molecules like peptides, it can be valuable for analyzing smaller molecules and their volatile derivatives or degradation products americanpeptidesociety.org. In GC, volatile compounds are vaporized and transported through a column by an inert carrier gas, such as helium or nitrogen. Separation occurs based on the differential interactions of the analytes with the stationary phase within the column. Detection is typically performed using detectors like a Flame Ionization Detector (FID) or Mass Spectrometry (MS) for more detailed structural information americanpeptidesociety.orgscioninstruments.com. Sample preparation for GC-MS often involves using volatile organic solvents and ensuring samples are free from particles scioninstruments.com.
Method Validation and Impurity Profiling
Method validation is a critical process in analytical chemistry to confirm that an analytical procedure is suitable for its intended purpose. This involves evaluating parameters such as specificity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), linearity, range, robustness, and system suitability ijprajournal.comnpra.gov.my. For impurity profiling, method validation ensures the reliable detection, identification, and quantification of impurities present in a substance ijprajournal.comajprd.com. Impurity profiling is essential for understanding the quality, safety, and efficacy of a compound ajprd.comajpaonline.com. Regulatory bodies emphasize the importance of impurity profiling and have established guidelines for impurity management ijprajournal.comajprd.com. Identification of impurities often utilizes chromatographic and spectroscopic techniques, alone or in combination ijprajournal.comajpaonline.com. Techniques like HPLC, HPTLC, and SFC are employed for detecting and characterizing impurities ijprajournal.com. HPLC, in particular, is widely used in impurity profiling due to its sensitivity, cost-effectiveness, and the availability of various detectors and stationary phases ijprajournal.com. Method validation for impurity determination typically requires demonstrating linearity from the reporting level of an impurity up to 120% of the specification limit npra.gov.my.
Crystallographic Analysis for Solid-State Structure Determination
Crystallographic analysis, particularly single-crystal X-ray diffraction, is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is crucial for understanding the solid-state structure of compounds like this compound. X-ray crystallography can resolve ambiguities in stereochemistry and crystal packing . The technique involves collecting diffraction data from a single crystal exposed to X-rays rsc.orgnih.gov. The resulting diffraction pattern is then processed and analyzed to determine the unit cell dimensions, space group, and atomic positions rsc.orgohio-state.edu.
X-ray Diffraction Data Collection and Refinement Protocols
X-ray diffraction data collection typically involves mounting a suitable single crystal and exposing it to a monochromatic X-ray beam rsc.orgohio-state.edumdpi.com. Data are collected as the crystal is rotated, capturing the diffraction spots rsc.orgohio-state.edu. Key parameters during data collection include the X-ray source settings (e.g., voltage and current), radiation wavelength (e.g., MoKα or CuKα), detector distance, and the range and step size of crystal rotation rsc.orgohio-state.edumdpi.com. Modern diffractometers equipped with CCD detectors allow for efficient data acquisition rsc.org.
Following data collection, the raw diffraction images are processed using specialized software. This processing includes indexing the reflections to determine the unit cell and crystal orientation, integrating the intensity of each reflection, and applying corrections such as absorption correction rsc.orgohio-state.edu. The processed data are then used for structure solution, which involves determining the initial positions of the atoms in the unit cell. Direct methods are commonly used for solving small-molecule structures rsc.org.
Structure refinement is the subsequent process of adjusting the atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the observed and calculated diffraction data rsc.orgohio-state.edu. Software packages like SHELXL are widely used for crystallographic refinement rsc.org. Refinement protocols involve minimizing a function that represents the difference between observed and calculated structure factors rsc.org. The quality of the refinement is assessed by various statistical indicators, such as R factors researchgate.netresearchgate.net. Refinement can also involve the treatment of hydrogen atoms, either by placing them in calculated positions or refining their positions based on the diffraction data, especially for high-resolution data or low-temperature experiments rsc.org.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This analysis typically provides the weight percentage of each element present in the sample davidson.edu. For organic compounds like this compound, elemental analysis for carbon, hydrogen, and nitrogen (CHN analysis) is particularly common davidson.edu. The empirical formula of a compound, which represents the simplest whole-number ratio of atoms of each element, can be determined from the results of elemental analysis davidson.edu.
To determine the molecular formula, elemental analysis is often combined with the determination of the molecular mass davidson.edu. The molecular formula provides the exact number of atoms of each element in a molecule. Elemental analysis data are crucial for confirming the purity and stoichiometry of a synthesized compound researchgate.net. By comparing the experimentally determined elemental composition with the theoretical percentages calculated from the proposed molecular formula, researchers can assess the purity and confirm the identity of the compound csic.es. For example, if a compound is expected to have a certain molecular formula, the elemental analysis should yield percentage values that are in close agreement with the theoretical values for that formula davidson.edu.
Computational and Theoretical Studies on 3 Chlorophenyl Urea
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These methods aim to solve the Schrödinger equation for a molecular system, providing information about the distribution of electrons and the resulting molecular characteristics.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling technique that determines molecular properties based on the electron density., Unlike methods that rely on complex many-electron wavefunctions, DFT utilizes functionals of the spatially dependent electron density, which simplifies calculations while maintaining a high level of accuracy for many systems., DFT can be applied to predict various molecular properties, including optimized geometries, structural parameters, and electronic characteristics. The method has become a significant tool in quantum chemistry due to its balance of computational cost and accuracy, particularly after refinements in approximating exchange and correlation interactions.
Prediction of Electronic Energies and Frontier Molecular Orbitals
Quantum chemical calculations, including DFT, are instrumental in determining the electronic energies of a molecule., A key aspect of electronic structure analysis involves the study of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)., These orbitals are located at the "frontier" between occupied and unoccupied electron states and are critical in determining a molecule's chemical reactivity and electronic transitions.,, The energy difference between the HOMO and LUMO, known as the energy gap, provides insights into the molecule's stability and reactivity. A smaller energy gap generally indicates higher reactivity. Analysis of HOMO and LUMO can also help identify chemically active sites within the molecule and explain intramolecular charge transfer., While specific detailed data for the electronic energies and FMOs of 3-Chlorophenylurea (PubChem CID 16075) from dedicated quantum chemical studies were not explicitly found in the provided search results, these calculations are standard for understanding the electronic behavior of organic molecules like phenylureas.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structure, behavior, and interactions of molecules over time., These methods provide a dynamic perspective, allowing researchers to explore molecular flexibility and interactions with other molecules.
Conformational Analysis and Energy Minimization
Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. Energy minimization is a computational technique used to find stable conformations by adjusting the molecular geometry to reach a minimum on the potential energy surface., Force fields, such as OPLS4 or CHARMm, are often used in these calculations to approximate the potential energy of the system based on the positions of atoms., Identifying low-energy conformers is important as they represent the most probable shapes the molecule will adopt. While the search results discussed conformational analysis and energy minimization in the context of other molecules like flavonoids and cyclohexanes,,, these methods are directly applicable to determining the stable three-dimensional structures of this compound.
Ligand-Receptor Docking and Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a larger molecule, such as a protein or receptor., This method helps to understand potential molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and its target. Docking studies can provide theoretical binding affinities and information about the key residues involved in the interaction., Interaction profiling involves analyzing the specific types and strengths of interactions formed in the docked complex. While the search results mentioned comparative docking and theoretical pKd values in a context related to chlorophenyl urea (B33335) compounds and discussed docking to the ACE2 receptor with other ligands, specific detailed ligand-receptor docking studies involving this compound (PubChem CID 16075) as the ligand were not explicitly found in the provided search results.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are modeling approaches that aim to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity (QSAR) or physicochemical properties (QSPR)., These models use molecular descriptors, which are numerical representations of different aspects of the molecular structure and properties, to predict the activity or property of interest.,
The development of QSAR/QSPR models typically involves selecting a dataset of compounds with known activities or properties, calculating a variety of molecular descriptors, selecting the most relevant descriptors, and building a statistical model that relates the descriptors to the activity or property., Electronic descriptors, such as HOMO and LUMO energies and dipole moment, as well as physicochemical descriptors and constitutional indices, can be used in QSAR/QSPR studies. These methods are valuable for predicting the properties or activities of new compounds and for gaining insights into the structural features that are important for a particular effect., QSPR studies have been applied to analyze the soil sorption coefficient of phenylurea herbicides using molecular descriptors, demonstrating the relevance of these methods to the class of compounds to which this compound belongs.
Basic Chemical and Physical Properties of this compound (PubChem CID 16075)
Here are some basic chemical and physical properties of this compound as reported by PubChem:
| Property | Value |
| Molecular Formula | C7H7ClN2O |
| Molecular Weight | 170.59 g/mol |
| XLogP3 | 1.8 |
| Monoisotopic Mass | 170.0246905 Da |
Correlation of Calculated Parameters with Experimental Reactivity Data
Computational studies are frequently employed to calculate various molecular parameters, such as structural parameters (bond lengths, bond angles, dihedral angles), electronic properties (HOMO-LUMO energies, molecular electrostatic potential), and reactivity descriptors. These calculated parameters can then be correlated with experimental data to validate theoretical models and gain deeper insights into a compound's behavior.
For instance, theoretical studies using DFT have been conducted on related phenylurea compounds, such as 3-(4-Chlorophenyl)-1,1-dimethylurea (Monuron), to understand their reactivity and electrostatic interactions. These studies calculated molecular parameters and global/local reactivity descriptors to identify reactive sites and investigate solvent effects on electrophilicity ajol.info. The correlation between theoretical vibrational frequencies and experimental infrared spectra is a common method for validating computational results rsc.orgresearchgate.netnih.gov. Studies on other organic compounds have also shown good agreement between calculated geometrical parameters (bond lengths, bond angles, dihedral angles) and experimental data obtained from techniques like X-ray diffraction tandfonline.comniscpr.res.in. The correlation coefficient (R²) is often used to quantify the agreement between theoretical and experimental values for various parameters, such as NMR chemical shifts niscpr.res.in.
Computational studies can provide insights into the electronic structure, such as HOMO-LUMO energy gaps, which are related to chemical reactivity and kinetic stability nih.govacs.orgmdpi.com. A smaller energy gap often indicates higher chemical reactivity and lower kinetic stability rsc.orgmdpi.com.
Design of Analogs with Predicted Properties and Activities
Computational modeling is a valuable tool in the design of analogs of lead compounds, including urea derivatives, with predicted properties and activities. By understanding the structural and electronic features critical for activity, computational methods can guide the synthesis of novel compounds with enhanced or modified profiles.
Studies have explored the design of urea-based analogs for various biological targets. For example, computational modeling was used in the design of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor nih.gov. These studies investigated the impact of different substitution patterns on the phenyl ring, and computational modeling suggested the importance of these substitutions for activity nih.gov.
The design process often involves analyzing the interactions of known ligands with their target proteins to identify key binding motifs and structural requirements. This information can then be used to design new molecules that are predicted to bind effectively. Computational procedures have been developed for the discovery of novel urea-based antineoplastic kinase inhibitors, involving systematic structural analysis of binding motifs and computational screening filters plos.org.
Molecular modeling can reveal that certain structural modifications, such as the cyclization of a specific moiety within a urea derivative, might be beneficial for biological activity acs.org. Scaffold morphing, a design process involving the replacement of a ring with a pseudo-ring like a urea moiety, has also been used in the design of kinase inhibitors drugdesign.org.
Pharmacophore-Based Virtual Screening and Ligand Design Strategies
Pharmacophore models represent the essential chemical features and their spatial arrangement required for a molecule to interact with a specific biological target. Pharmacophore-based virtual screening utilizes these models to search large databases of compounds and identify potential ligands.
This approach is widely used in drug discovery to prioritize compounds for experimental testing mdpi.comacs.org. A pharmacophore model can be generated based on the structure of known ligands (ligand-based) or the structure of the target protein's binding site (structure-based) mdpi.com. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers silicos-it.be.
Virtual screening campaigns using pharmacophore models have led to the identification of novel hits with desired activities. For instance, a pharmacophore-based virtual screening campaign was used to identify novel non-nucleotide P2Y1 receptor antagonists, leading to the discovery of active compounds derived from an N,N'-bis-arylurea chemotype nih.gov. Another study employed pharmacophore-based virtual screening to identify novel DNA gyrase B inhibitors acs.org.
Pharmacophore models can be used in conjunction with other computational techniques, such as molecular docking, to further refine the screening process and predict the binding orientation and interactions of potential ligands within the target site acs.orgmdpi.comnih.gov. The features included in a pharmacophore model are often assigned energetic values reflecting their interaction strength with the target mdpi.com.
Ligand design strategies often incorporate pharmacophore information to guide the modification or design of new molecules that are likely to fit the pharmacophore requirements and thus exhibit the desired activity silicos-it.be. This can involve designing molecules that mimic the key interactions observed in known active compounds drugdesign.org.
Structure Function and Structure Reactivity Relationship Investigations
Influence of Substituent Variations on Chemical Properties and Interactions
The location of the chlorine atom on the phenyl ring in chlorophenylurea isomers (ortho-, meta-, and para-) significantly influences the molecule's electronic properties and, consequently, its behavior in chemical and biological systems. This influence stems from the interplay of chlorine's inductive and resonance effects. Chlorine is an electronegative atom, exerting a strong electron-withdrawing inductive effect (-I) that polarizes the carbon-chlorine bond and affects the acidity of the N-H protons. eurochlor.org It also possesses lone pairs of electrons that can be donated to the aromatic π-system, a phenomenon known as the resonance effect (+M). eurochlor.org
The net electronic effect on the ring and the urea (B33335) group depends on the chlorine's position:
Ortho (2-chloro) position: The inductive effect is strongest at this position due to proximity. Steric hindrance from the ortho-substituent can also influence the conformation of the molecule, potentially disrupting the planarity between the phenyl ring and the urea moiety. nih.govnih.gov This steric shielding can stabilize phenoxy radicals that may form during certain reactions. nih.gov
Meta (3-chloro) position: At the meta position, the electron-withdrawing inductive effect is dominant, as the resonance effect does not extend to this position. This results in a net withdrawal of electron density from the ring. Research on certain biologically active phenylurea derivatives has shown a preference for electron-withdrawing substituents at the 3-position, suggesting this electronic profile is advantageous for specific molecular interactions. nih.gov
Para (4-chloro) position: Both inductive and resonance effects are at play. While the inductive effect is weaker than at the ortho position, the electron-donating resonance effect is strongest here, partially counteracting the withdrawal effect. Studies on certain receptor modulators found that 4-position substitutions generally resulted in less potent compounds compared to 3-position analogues. nih.gov
The following table summarizes the dominant electronic effects of the chlorine substituent at each isomeric position.
| Isomer Position | Dominant Inductive Effect (-I) | Resonance Effect (+M) | Net Electronic Effect | Potential Impact |
|---|---|---|---|---|
| ortho (2-Chloro) | Strong | Moderate | Electron-withdrawing, Steric Hindrance | Altered molecular conformation, influenced reaction rates. nih.govnih.gov |
| meta (3-Chloro) | Moderate | Negligible | Strongly Electron-withdrawing | Enhanced potency in some biological targets. nih.gov |
| para (4-Chloro) | Weak | Strong | Weakly Electron-withdrawing | Reduced potency in some biological targets. nih.gov |
Beyond the chlorine atom, the introduction of other functional groups onto the phenyl ring further modulates the properties of 3-chlorophenylurea. The electronic (electron-donating or electron-withdrawing) and steric (size and bulk) nature of these substituents are key.
Quantitative Structure-Activity Relationship (QSAR) studies on various phenylurea derivatives have provided insights into these effects. For instance, in the development of certain kinase inhibitors, a less hydrophobic molecule with ortho-substituents that exert minimal steric hindrance was found to be beneficial. nih.gov Conversely, for antioxidant activity, steric shielding by ortho-substituents was shown to stabilize the active phenoxy radicals. nih.gov
The number and type of halogen substituents also have a pronounced effect. An increase in the number of chlorine atoms on the phenyl group leads to higher values of the octanol-water partition coefficient (Kow), indicating increased hydrophobicity. researchgate.netnih.gov This increased lipophilicity enhances the adsorption of these compounds to soil organic matter. researchgate.netnih.gov
The following table details the influence of different substituent properties on phenylurea derivatives.
| Substituent Property | Example Group(s) | Effect on Molecular Properties | Observed Outcome |
|---|---|---|---|
| Electron-Withdrawing | -Cl, -CF3, -NO2 | Decreases electron density on the phenyl ring; increases acidity of N-H protons. | Enhanced potency for certain biological targets when at the 3-position. nih.gov |
| Electron-Donating | -CH3, -OCH3 | Increases electron density on the phenyl ring; decreases acidity of N-H protons. | Can enhance antioxidative activity by stabilizing transition states. nih.gov |
| Steric Bulk | -C(CH3)3, multiple ortho-substituents | Hinders rotation around the C-N bond, affecting planarity and access to the urea moiety. | Can decrease activity by preventing optimal binding nih.gov or increase it by shielding reactive centers. nih.gov |
| Hydrophobicity | Multiple halogens | Increases lipophilicity (higher Kow). | Increases adsorption to organic materials like soil. researchgate.netnih.gov |
The urea group (-NH-CO-NH-) is a cornerstone of the molecule's structure, primarily due to its capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov Modifications to this moiety, such as the substitution of hydrogen atoms with alkyl or aryl groups, have profound structural consequences.
N,N'-disubstituted ureas are highly versatile and predictable building blocks in crystal engineering. nih.gov The two N-H groups can form robust intermolecular hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of well-defined one-dimensional tapes or chains. nih.gov
Introducing substituents on the nitrogen atoms alters these hydrogen-bonding patterns. For example, N-methylation can affect the kinetics of reactions involving the urea group. researchgate.net Furthermore, N,N'-dimethylated ureas can favor a specific (cis,cis) arrangement of the substituents relative to the carbonyl group, leading to the formation of unique multilayered, helical, or sheet-like structures in the solid state. nih.gov The formation of intramolecular hydrogen bonds is also possible, which can increase membrane permeability and solubility by creating a transient pseudo-ring structure. nih.gov
Molecular Design Principles Based on Structural Insights
A thorough understanding of the structure-function and structure-reactivity relationships of this compound and its analogues provides a foundation for the rational design of new molecules with tailored properties for specific applications in research and materials science.
The phenylurea scaffold, including the this compound motif, is a common feature in the design of biologically active molecules, particularly enzyme inhibitors. mdpi.comnih.gov By systematically modifying the structure and observing the resulting changes in activity (a process guided by SAR and QSAR), researchers can develop potent and selective agents. nih.govubaya.ac.id
For example, derivatives of phenylurea have been designed as inhibitors for several important enzyme targets:
Indoleamine 2,3-dioxygenase 1 (IDO1): In the search for new cancer immunotherapy agents, the phenylurea group has been used as a core structure for modification to obtain potent IDO1 inhibitors. mdpi.comnih.gov
Tyrosine Kinases (VEGFR-2 & PDGFRα): QSAR studies on N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea derivatives guided the selection of substituents to enhance inhibitory action against these cancer-related kinases. nih.gov These studies indicated that a substituent at the 3-position that transmits a strong negative field effect was advantageous for activity. nih.gov
Soluble Epoxide Hydrolase (sEH): Minimal structural modifications to adamantyl-urea inhibitors, such as the introduction of a chlorine atom, led to a sharp increase in inhibitory activity, which was attributed to favorable Cl-π interactions with the enzyme's active site. nih.gov
These examples highlight a key principle of molecular design: small, strategic modifications based on structural understanding can lead to significant improvements in a molecule's function for a specific research application.
The predictable and robust hydrogen-bonding capabilities of the urea moiety make phenylurea derivatives, including this compound, valuable components in the field of crystal engineering and material science. nih.gov The goal of crystal engineering is to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net
The N-H···O=C hydrogen bonds formed between urea groups are a persistent and reliable "supramolecular synthon"—a structural unit that acts as a dependable building block for assembling molecules into larger, ordered architectures like tapes, sheets, or helices. nih.govresearchgate.net
Researchers have leveraged these interactions for various material science applications:
Controlling Molecular Alignment: By combining the predictable hydrogen bonding of the urea group with other intermolecular forces, such as phenyl-perfluorophenyl interactions, it is possible to regulate the alignment and arrangement of molecules within a crystal. researchgate.net
Development of Functional Materials: The self-assembly properties of urea derivatives have been used to generate extended chain structures. researchgate.net In a different context, triazine derivatives have been employed as condensation agents for the cross-linking and stabilization of collagenous materials, improving the quality and environmental performance of products like leather. mdpi.com
By understanding how the structure of this compound and its analogues dictates specific intermolecular interactions, scientists can design new crystalline solids and polymers with tailored physical and chemical properties.
Environmental Fate and Degradation Mechanisms of 3 Chlorophenyl Urea
Degradation Pathways in Environmental Compartments
The degradation of (3-Chlorophenyl)urea in the environment proceeds through several key pathways, including chemical hydrolysis, photodegradation, and microbial action. The relative importance of each pathway is highly dependent on the specific environmental compartment—be it soil, surface water, or groundwater—and the prevailing conditions within it, such as pH, sunlight exposure, and the composition of microbial communities.
Hydrolysis is an abiotic degradation process involving the reaction of a compound with water. For many pesticides, the rate of hydrolysis is significantly influenced by the pH of the surrounding medium. However, phenylurea herbicides, including chlorophenylurea compounds, are generally characterized by their stability towards hydrolysis under typical environmental pH conditions.
Research indicates that these compounds are stable to chemical degradation in aqueous solutions within a pH range of 4 to 10. nih.gov Studies on the closely related compound diuron (B1670789) have shown that no significant hydrolysis occurs in buffered solutions at pH 5, 7, and 9 when maintained at 20°C for over four months. epa.govepa.gov Similarly, monuron (B1676734) exhibits negligible hydrolysis at room temperature in neutral solutions. nih.gov
Measurable hydrolytic degradation of phenylureas typically requires conditions of strong acidity or alkalinity, which are not common in most natural soil and water environments. nih.govresearchgate.net For instance, the degradation of diuron to its principal derivative, 3,4-dichloroaniline, is accelerated in strongly acidic or alkaline solutions. nih.gov Another related compound, the insecticide novaluron, is stable at pH 5 and 7 but has a hydrolysis half-life of 101 days at pH 9 (25°C). fao.org This suggests that while chemical hydrolysis is not a primary degradation pathway for (3-Chlorophenyl)urea under most environmental conditions, it can be catalyzed in microenvironments with extreme pH levels.
Hydrolytic Stability of Related Phenylurea Compounds
| Compound | pH Condition | Temperature | Observation / Half-life (t½) | Source |
|---|---|---|---|---|
| Diuron | 5, 7, 9 | 20°C | Stable, no hydrolysis observed over 4 months | epa.gov |
| Monuron | Neutral | Room Temp. | Negligible hydrolysis | nih.gov |
| Novaluron | 5, 7 | 25°C | Stable | fao.org |
| Novaluron | 9 | 25°C | 101 days | fao.org |
Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly the ultraviolet component of solar radiation. nih.gov This process can be a significant degradation pathway for phenylurea herbicides present on soil surfaces or in clear surface waters. nih.gov
Detailed studies on the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), a structurally similar benzoylphenylurea (B10832687) compound, provide insight into the kinetics and products expected from (3-Chlorophenyl)urea. The photodegradation of CCU generally follows first-order kinetics. nih.gov The rate of degradation and the resulting products are highly dependent on the medium. In various media including simulated air, methanol (B129727), dioxane, hexane, and water, the reaction rates are faster when oxygen is present compared to nitrogen, with the exception of methanol and hexane. nih.govherts.ac.uk
The primary photodegradation pathway involves the cleavage of the amide bonds in the urea (B33335) bridge. nih.gov For CCU, this consistently yields 2-chlorobenzamide (B146235) as the main photoproduct across different media. Other significant products include 4-chlorophenyl isocyanate and its derivatives. nih.gov These intermediates can undergo further reactions, highlighting that photodegradation often leads to partial degradation and the formation of transformation products that may themselves be of environmental interest. nih.gov
Photodegradation Kinetics of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) in Various Media
| Medium | Atmosphere | Rate Constant (k) | Half-life (t½) (hours) | Source |
|---|---|---|---|---|
| Water | Oxygen | 0.004 h⁻¹ | 173.3 | nih.gov |
| Water | Nitrogen | 0.002 h⁻¹ | 346.6 | nih.gov |
| Methanol | Oxygen | 0.019 h⁻¹ | 36.5 | nih.gov |
| Methanol | Nitrogen | 0.019 h⁻¹ | 36.5 | nih.gov |
| Dioxane | Oxygen | 0.023 h⁻¹ | 30.1 | nih.gov |
| Dioxane | Nitrogen | 0.014 h⁻¹ | 49.5 | nih.gov |
| Hexane | Oxygen | 0.041 h⁻¹ | 16.9 | nih.gov |
| Hexane | Nitrogen | 0.041 h⁻¹ | 16.9 | nih.gov |
The primary mechanism for the degradation of phenylurea herbicides in soil and aquatic systems is microbial biodegradation. researchgate.net A diverse range of soil bacteria and fungi have been identified that can metabolize these compounds. epa.govfao.org Common bacterial genera capable of degrading phenylureas include Arthrobacter, Sphingomonas, and Ochrobactrum, while fungal genera such as Aspergillus, Mortierella, and Rhizoctonia have also shown degradative capabilities. epa.govmdpi.comusu.edumsu.edu
The most common initial step in the bacterial degradation of phenylurea herbicides is the enzymatic hydrolysis of the urea side chain, often through successive N-dealkylation steps, which ultimately yields the corresponding substituted aniline (B41778). usu.edu For example, diuron is metabolized to 3,4-dichloroaniline. usu.edu Fungal degradation pathways can be more varied, sometimes involving hydroxylation of the phenyl ring in addition to N-demethylation, leading to different metabolites than those produced by bacteria. usu.edu
The rate and extent of biodegradation are influenced by several environmental factors. Soil pH is a key controller; for instance, certain Sphingomonas species that degrade isoproturon (B30282) exhibit a narrow optimal pH range of 7.0 to 7.5, with significantly reduced activity in more acidic soils. nih.govresearchgate.net The presence of other organic matter can also affect degradation rates, as some microorganisms degrade herbicides through co-metabolism, utilizing other substrates as their primary carbon and energy source. fao.org
Advanced Remediation Technologies for Chlorophenylurea Contamination
Due to the persistence of chlorophenylurea compounds in certain environments, research has focused on developing advanced technologies to remediate contaminated soil and water. These methods aim to accelerate the degradation of the parent compound and its potentially toxic metabolites into benign substances.
Nanoscale zerovalent iron (nZVI) has emerged as a highly effective agent for the in-situ remediation of sites contaminated with a variety of pollutants, particularly chlorinated organic compounds. illinois.edu The high reactivity of nZVI is due to its large surface-area-to-volume ratio, which provides numerous active sites for redox reactions.
The primary mechanism of nZVI-mediated degradation of chlorinated compounds is reductive dehalogenation. In this process, the Fe⁰ acts as an electron donor, reducing the chlorinated organic molecule and replacing chlorine atoms with hydrogen atoms. This process can transform highly chlorinated, toxic compounds into less chlorinated and often less toxic products. researchgate.net While specific studies on 3-Chlorophenylurea are limited, the proven efficacy of nZVI in degrading a wide range of chlorinated pesticides and solvents, including PCBs, TCE, and DDT, suggests its strong potential for remediating chlorophenylurea contamination. illinois.edu The performance of nZVI can be affected by environmental conditions such as pH and the presence of other organic matter. epa.gov
The degradation of phenylurea herbicides is predominantly an aerobic process, driven by microbial activity that requires oxygen. researchgate.net The enzymatic pathways involving N-dealkylation and ring hydroxylation are oxidative. usu.edu Studies have shown that for some phenylureas, such as fenuron, no degradation is observed under anoxic (anaerobic) conditions. nih.gov
In contrast, many other chlorinated organic compounds can be degraded anaerobically. Anaerobic degradation of chlorinated compounds typically occurs via reductive dechlorination, where bacteria use the chlorinated molecule as an electron acceptor in the absence of oxygen. This process is particularly effective for highly chlorinated compounds.
For remediation technologies like nZVI, degradation can occur under both aerobic and anaerobic conditions, though the mechanisms and efficiency may differ. For the related compound 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), degradation by nZVI was effective under both conditions but showed higher removal efficiency under aerobic conditions (90.2%) compared to anaerobic conditions (75.8%). The rapid degradation under aerobic conditions was attributed to highly oxidative hydroxyl radicals, while reductive hydrogen was responsible under anaerobic conditions. This indicates that for chlorophenylurea compounds, aerobic pathways, whether biotic or abiotic, are generally more efficient for degradation.
Identification and Characterization of Environmental Metabolites and Transformation Products
The environmental degradation of (3-Chlorophenyl)urea, like other phenylurea herbicides, proceeds through several key transformation pathways, leading to the formation of various metabolites and transformation products. These processes are mediated by both abiotic factors, such as sunlight (photodegradation), and biotic factors, primarily microbial activity in soil and water. The primary degradation pathways for phenylurea herbicides involve N-dealkylation, hydroxylation of the aromatic ring, and cleavage of the urea bridge to form substituted anilines.
For chlorophenylureas, these pathways result in a suite of degradation products. The initial steps often involve the removal of the alkyl groups from the urea nitrogen, followed by hydroxylation at various positions on the phenyl ring. Subsequent degradation can lead to the cleavage of the urea moiety, resulting in the formation of 3-chloroaniline. This aniline derivative can then undergo further transformation in the environment. It is important to note that some of these degradation products, particularly the chlorinated anilines, can be more persistent and, in some cases, more toxic than the parent compound.
The identification of these metabolites is crucial for a comprehensive understanding of the environmental fate and potential risks associated with the use of (3-Chlorophenyl)urea. The specific metabolites formed can vary depending on the environmental conditions, such as soil type, microbial population, pH, and sunlight intensity.
Spectroscopic and Chromatographic Identification of Primary Degradation Products
The identification and structural elucidation of the primary degradation products of (3-Chlorophenyl)urea and related compounds rely on advanced analytical techniques, primarily coupling chromatographic separation with spectroscopic detection. High-performance liquid chromatography (HPLC) is a widely used technique for separating the parent compound from its more polar metabolites present in environmental samples.
Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification of these transformation products. Electrospray ionization (ESI) is a common ionization technique used for phenylurea herbicides and their metabolites, as it is suitable for polar and thermally labile compounds. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ions of the compounds of interest, allowing for the elucidation of their chemical structures. By analyzing the fragmentation patterns, researchers can identify modifications to the parent molecule, such as the loss of alkyl groups (demethylation/de-ethylation), the addition of hydroxyl groups (hydroxylation), or the cleavage of the urea bond.
In addition to LC-MS, other spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy can be employed for the definitive structural confirmation of isolated degradation products, although this often requires larger quantities of the metabolite than are typically found in environmental samples. Thin-layer chromatography (TLC) has also been used for the separation and preliminary identification of phenylurea herbicide metabolites.
The table below summarizes the primary degradation pathways and the analytical techniques commonly used for the identification of the resulting products for phenylurea herbicides, which are applicable to (3-Chlorophenyl)urea.
Primary Degradation Pathways and Analytical Identification Methods for Phenylurea Herbicides
| Degradation Pathway | Primary Degradation Products | Common Analytical Techniques for Identification |
|---|---|---|
| N-Dealkylation | N-(3-chlorophenyl)-N'-methylurea, N-(3-chlorophenyl)urea | HPLC, LC-MS, LC-MS/MS |
| Hydroxylation | Hydroxylated (3-chlorophenyl)urea derivatives | HPLC, LC-MS, LC-MS/MS |
| Urea Bridge Cleavage | 3-chloroaniline | GC-MS, LC-MS, LC-MS/MS |
| Dechlorination | Phenylurea | HPLC, LC-MS, LC-MS/MS |
Environmental Persistence and Transport Studies
The environmental persistence and transport of (3-Chlorophenyl)urea are key factors in determining its potential for environmental contamination, particularly of water resources. Persistence is often quantified by the half-life (DT50) of the compound in different environmental compartments, such as soil and water. The transport potential is largely governed by the compound's sorption to soil particles, which is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Phenylurea herbicides exhibit a wide range of persistence in the environment, with half-lives in soil that can range from weeks to several months. The persistence of (3-Chlorophenyl)urea is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity. In general, conditions that favor microbial activity, such as warmer temperatures and adequate moisture, will lead to a shorter half-life.
The mobility of (3-Chlorophenyl)urea in soil, and thus its potential to leach into groundwater, is inversely related to its sorption coefficient (Koc). A higher Koc value indicates stronger binding to soil organic matter and lower mobility. Phenylurea herbicides are considered to be moderately mobile in soil.
A useful tool for assessing the leaching potential of a pesticide is the Groundwater Ubiquity Score (GUS). The GUS index is calculated based on the pesticide's half-life in soil and its Koc value. The formula for the GUS is:
GUS = log10(DT50) x (4 - log10(Koc))
Compounds are generally classified as follows:
GUS > 2.8: Leacher
Advanced Applications in Chemical Sciences and Materials
Utilization as Chemical Intermediates in Complex Organic Synthesis
In the field of complex organic synthesis, reaction intermediates are crucial molecular entities that are formed from reactants and subsequently react further to create more complex structures. 3-Chlorophenylurea and its immediate precursor, 3-chlorophenyl isocyanate, serve as important building blocks in the synthesis of elaborate organic molecules, particularly those with biological significance.
The reactivity of the isocyanate group in 3-chlorophenyl isocyanate allows for its facile reaction with nucleophiles like amines and alcohols, leading to the formation of urea (B33335) and carbamate (B1207046) linkages, respectively. This reactivity is harnessed to construct larger, multifunctional molecules. For instance, 3-chlorophenyl isocyanate can be reacted with other complex molecules, such as 1,3-dimethyl-2-iminoimidazolidin-4-one, in a solvent like dry tetrahydrofuran (B95107) to produce more complex urea derivatives like 1-(3-chlorophenyl)-3-(1,3-dimethyl-4-oxo-2-imidazolidinylidene)urea. researchgate.net
Furthermore, the this compound moiety is a key structural component in the synthesis of various biologically active compounds. Researchers have successfully incorporated this group into larger molecular frameworks to create novel compounds with potential therapeutic applications. An example is the synthesis of biphenylurea derivatives containing indolin-2-one moieties, such as 1-(3-Chlorophenyl)-3-(4-(5-methoxy-2-oxoindolin-3-ylideneamino)phenyl)urea. The development of such complex molecules demonstrates the utility of the this compound scaffold in medicinal chemistry and drug discovery.
Applications in Polymer Science and Functional Materials Development
The unique properties of the (3-Chlorophenyl)urea moiety are leveraged in polymer science to create functional materials with tailored characteristics. Its incorporation into polymer backbones can significantly influence the final properties of the material.
Incorporation into Novel Polymeric Architectures
This compound is integrated into polymeric structures primarily through the reaction of its precursor, 3-chlorophenyl isocyanate, with difunctional or polyfunctional amines. This step-growth polymerization reaction results in the formation of polyureas. nih.gov Polyureas are a class of elastomers known for their exceptional durability, and resistance to chemical, atmospheric, and biological factors. nih.gov
The general synthesis of polyurea involves the polyaddition of a diisocyanate component with a diamine. nih.gov In this context, an aromatic isocyanate like 3-chlorophenyl isocyanate would react with an amine-terminated polymer resin or chain extender to form a new polymeric architecture containing (3-Chlorophenyl)urea linkages.
Exploration of Material Properties Influenced by (3-Chlorophenyl)urea Moieties
The introduction of the (3-Chlorophenyl)urea group into a polymer chain has a pronounced effect on the material's properties. Polyureas are segmented polymers, typically consisting of alternating "hard" and "soft" segments. The urea linkages, due to their ability to form strong bidentate hydrogen bonds, create highly ordered, rigid domains known as hard segments. nih.gov
The (3-Chlorophenyl)urea moiety, derived from an aromatic isocyanate, contributes to the formation of these hard segments. researchgate.net The rigidity and strong intermolecular interactions within these domains significantly influence the mechanical and thermal properties of the polymer. nih.govresearchgate.net
| Property | Influence of Aromatic Urea Moieties (e.g., (3-Chlorophenyl)urea) |
| Tensile Strength | Generally increases due to the formation of rigid hard segments and strong hydrogen bonding. nih.gov |
| Thermal Stability | The strong cohesive energy from bidentate hydrogen bonds in the urea groups contributes to high thermal stability and often results in high melting temperatures. researchgate.net |
| Solvent Resistance | The network structure formed through extensive hydrogen bonding can lead to high resistance to various solvents. researchgate.net |
| Microphase Separation | The distinct polarity of the urea "hard" segments and the typically nonpolar "soft" segments (from the polyamine) leads to microphase separation, which is key to the elastomeric properties of the material. nih.gov |
This table provides an interactive overview of how aromatic urea moieties influence key polymer properties.
The presence of the chlorine atom on the phenyl ring can also impart specific properties, such as modifying the polymer's solubility, flame retardancy, and electronic characteristics, making these materials suitable for specialized applications.
Role as Corrosion Inhibitors in Material Protection Research
The use of organic compounds to prevent the corrosion of metals is a significant area of materials science. This compound and related urea derivatives have been investigated as effective corrosion inhibitors, particularly for metals like steel in acidic environments. Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.
Adsorption Mechanisms on Metal Surfaces
The effectiveness of an organic corrosion inhibitor is determined by its adsorption characteristics on the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption.
Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is often positively charged, and the inhibitor can adsorb if it is protonated or interacts via dipole interactions.
Chemisorption: This involves the sharing of electrons or electron transfer from the inhibitor molecule to the metal surface, forming a coordinate-type bond. The presence of heteroatoms (like nitrogen and oxygen in the urea group) and π-electrons in the aromatic ring of this compound facilitates this type of interaction with the vacant d-orbitals of the metal.
The adsorption of urea-based inhibitors often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. The Gibbs free energy of adsorption (ΔG°ads) can be calculated to determine the nature of the adsorption; values around -20 kJ/mol are indicative of physisorption, while values of -40 kJ/mol or higher suggest chemisorption.
Quantitative Correlation between Molecular Structure and Inhibition Efficiency
To understand and predict the effectiveness of corrosion inhibitors, researchers establish a quantitative correlation between the molecular structure of the inhibitor and its inhibition efficiency (%IE). This is often achieved through Quantitative Structure-Property Relationship (QSPR) models and quantum chemical calculations.
These computational methods analyze various molecular descriptors to predict inhibitory action. Key parameters include:
| Quantum Chemical Parameter | Description | Correlation with Inhibition Efficiency |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate a greater tendency to donate electrons to the metal surface, generally leading to higher inhibition efficiency. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values suggest a greater ability to accept electrons from the metal, which can also enhance inhibition. |
| ΔE (Energy Gap) | The difference between ELUMO and EHOMO | A smaller energy gap implies higher reactivity of the molecule, which often correlates with better inhibition performance. |
| Dipole Moment (μ) | A measure of the polarity of the molecule | A higher dipole moment can increase the adsorption of the inhibitor on the metal surface through dipole-dipole interactions. |
By analyzing these parameters for this compound, scientists can rationalize its performance as a corrosion inhibitor and design new, even more effective molecules. The presence of the electron-donating nitrogen and oxygen atoms and the π-system of the benzene (B151609) ring in this compound are key structural features that contribute to its strong adsorption and high inhibition efficiency.
Analytical Reagent Development and Methodologies
Based on the conducted research, there is no publicly available scientific literature or data to suggest that this compound is utilized in the development of analytical reagents or methodologies. Searches for its application as a primary reagent, derivatizing agent, in the fabrication of chemical sensors, or as an internal standard in analytical methods did not yield any relevant results.
The available literature primarily focuses on the detection and quantification of phenylurea compounds, including chlorinated derivatives, as analytes in various environmental and biological matrices. These studies describe the development of analytical methods for compounds like this compound, rather than the use of this compound as a component in an analytical reagent or methodology. Therefore, no detailed research findings or data tables on its application in this specific context can be provided.
Emerging Research Directions and Interdisciplinary Studies
Integration of Experimental and Computational Methodologies for Comprehensive Understanding
A holistic understanding of the properties and activities of 3-Chlorophenylurea is being achieved through the powerful synergy of experimental data and computational modeling. This integrated approach allows for a deeper and more predictive insight into its behavior at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models are pivotal in correlating the structural features of phenylurea compounds with their biological or toxicological activities. ncats.ioresearchgate.net For instance, by analyzing a series of phenylurea derivatives, researchers can build models that predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. researchgate.netresearchgate.net This computational screening process significantly reduces the time and resources required for laboratory experiments.
Molecular Docking and Dynamics: These computational techniques provide a window into the interactions between this compound and biological macromolecules, such as enzymes or receptors. Molecular docking predicts the preferred binding orientation of the molecule to a target, while molecular dynamics simulations can elucidate the stability and conformational changes of the resulting complex over time. nih.govnih.gov Such studies are crucial in understanding the mechanisms of action and potential off-target effects. For example, docking studies have been used to explore the binding modes of phenylurea derivatives within enzyme active sites, providing a rationale for their observed inhibitory activities. nih.gov
The integration of these computational methods with experimental validation, such as in vitro enzyme assays or cell-based studies, creates a robust framework for research. Computational predictions can guide experimental design, while experimental results provide essential data for refining and validating the computational models. This iterative cycle of prediction and validation accelerates the pace of discovery and provides a more comprehensive understanding of the structure-activity relationships of this compound and its analogs. nih.gov
Sustainable Synthesis and Environmental Remediation Strategies for Organochlorine Ureas
The environmental impact of organochlorine compounds like this compound has prompted significant research into greener synthetic methods and effective remediation technologies.
Sustainable Synthesis: The chemical industry is increasingly adopting principles of green chemistry to develop more environmentally benign synthetic routes. For phenylurea compounds, this includes the exploration of phosgene-free synthesis methods to avoid the use of this highly toxic reagent. researchgate.net Alternative approaches may involve the use of less hazardous starting materials, catalysts instead of stoichiometric reagents, and reaction conditions that minimize energy consumption and waste generation. The goal is to develop synthetic protocols that are not only efficient but also inherently safer and more sustainable. researchgate.net
Environmental Remediation: Due to their persistence in the environment, effective strategies for the removal of phenylurea herbicides from soil and water are crucial. nih.govresearchgate.net Research in this area is focused on a variety of physical, chemical, and biological methods.
| Remediation Strategy | Description | Key Advantages |
| Bioremediation | Utilizes microorganisms like bacteria and fungi to degrade the pollutant. | Environmentally friendly and cost-effective. nih.gov |
| Advanced Oxidation Processes (AOPs) | Involve the generation of highly reactive hydroxyl radicals to break down the compound. | Rapid and effective for a wide range of organic pollutants. researchgate.net |
| Phytoremediation | The use of plants to remove, degrade, or contain environmental contaminants. | Aesthetically pleasing and can be used for large areas. |
| Adsorption | Employs materials with a high surface area to bind and remove the pollutant from water. | Simple, effective, and can be used for a variety of pollutants. |
Bioremediation, in particular, is a promising and eco-friendly approach, with numerous studies isolating microbial strains capable of degrading phenylurea compounds. nih.govfrontiersin.org Additionally, advanced oxidation processes such as ozonation and Fenton reactions have shown efficacy in the chemical degradation of these persistent herbicides. researchgate.net The selection of the most appropriate remediation technique often depends on the specific environmental context, including the concentration of the pollutant and the characteristics of the contaminated matrix.
Development of Novel Analytical Platforms for Complex Matrices
The accurate detection and quantification of this compound in complex environmental and biological samples necessitate the development of sensitive and selective analytical methods. Modern analytical platforms are continuously evolving to meet the challenges posed by low analyte concentrations and interfering matrix components.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of phenylurea herbicides. chromatographyonline.com Coupled with detectors like diode-array detection (DAD) or mass spectrometry (MS), HPLC offers excellent separation and detection capabilities. However, for trace-level analysis in complex matrices such as soil, water, or food products, a sample preparation step is often required to preconcentrate the analyte and remove interferences. chromatographyonline.comnih.gov
Recent innovations in sample preparation include the development of novel extraction techniques that are faster, use less solvent, and are more environmentally friendly than traditional methods.
| Analytical Technique | Description | Application |
| Solid-Phase Extraction (SPE) | A technique that uses a solid sorbent to isolate analytes from a liquid sample. | Preconcentration of phenylurea herbicides from water samples. chromatographyonline.comnih.gov |
| Fabric Phase Sorptive Extraction (FPSE) | A newer microextraction technique that utilizes a flexible fabric substrate coated with a sorbent. | Simultaneous determination of multiple phenylurea pesticides in environmental water. mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. | Ultratrace level determination of phenylurea herbicides in natural waters after derivatization. nih.gov |
These advanced analytical platforms not only enable the monitoring of this compound in the environment but are also essential for studies on its metabolic fate and toxicological effects.
Exploration of (3-Chlorophenyl)urea in Advanced Chemical Biology Tools
The urea (B33335) scaffold, including the phenylurea moiety, is a versatile building block in medicinal chemistry and chemical biology. nih.govdrugbank.com Its ability to form key hydrogen bonds has led to its incorporation into numerous biologically active molecules, including enzyme inhibitors and receptor modulators. nih.govnih.gov
Enzyme Inhibitors: Phenylurea derivatives have been explored as inhibitors for a wide range of enzymes. For instance, they have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, and as bacterial topoisomerase inhibitors with potential antibacterial activity. nih.govfrontiersin.orgnih.gov The 3-chlorophenyl substituent can play a crucial role in the binding affinity and selectivity of these inhibitors.
Activity-Based Probes: The development of activity-based probes (ABPs) is a powerful strategy in chemical biology to study enzyme function in complex biological systems. stanford.edumdpi.com These probes typically consist of a reactive group, a linker, and a reporter tag. The phenylurea scaffold could be incorporated into the design of ABPs to target specific classes of enzymes, allowing for their detection and functional characterization in living cells.
Drug Discovery Scaffolds: The phenylurea core is considered a "privileged scaffold" in drug discovery due to its presence in numerous approved drugs and its ability to interact with a variety of biological targets. nih.gov Researchers are actively exploring derivatives of this compound and other phenylureas to develop new therapeutic agents for a range of diseases, including cancer and infectious diseases. nih.govnih.gov The modular nature of phenylurea synthesis allows for the systematic modification of the structure to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net
The exploration of this compound and its derivatives in these advanced applications highlights the transition of this compound from a subject of environmental concern to a potential tool for biomedical research and drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
